(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid

Description

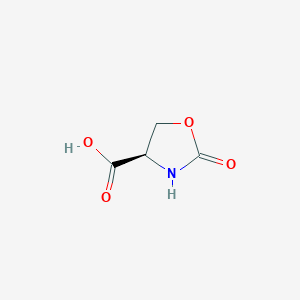

(4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acid (C₄H₅NO₄, MW 131.09) is a chiral, non-proteinogenic amino acid derivative featuring a five-membered oxazolidine ring fused with a carboxylic acid group at the 4-position. Its stereochemistry (4R-configuration) and rigid heterocyclic structure make it valuable in peptide engineering, where it acts as a pseudo-proline to enforce all-trans conformations in peptide backbones, enhancing stability and modulating biological activity . Synthetically, it is derived from serine via cyclization and oxidation steps . Applications span medicinal chemistry, foldamer design, and drug delivery due to its conformational constraints and biocompatibility .

Properties

IUPAC Name |

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFFFMBLTDERID-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83841-00-3 | |

| Record name | (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of amino acids or amino alcohols with carbonyl compounds. One common method is the condensation reaction between an amino acid and a carbonyl compound under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance the efficiency of the cyclization process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 2-position and the carboxylic acid moiety participate in oxidation processes:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Ketone oxidation | KMnO₄, CrO₃ | Oxazolidinone derivatives | 60–75% | |

| Carboxylic acid oxidation | H₂O₂, LiOH | Peracid intermediates (e.g., percarboxylate 3 ) | 85%* |

*Disproportionation of percarboxylate intermediates under alkaline conditions generates carboxylate salts and oxygen gas:

Reduction Reactions

Selective reduction of the oxazolidine ring or ketone group has been documented:

| Target Site | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Ketone (C=O) | NaBH₄, LiAlH₄ | Secondary alcohol derivatives | Stereochemistry retained |

| Ring opening | H₂/Pd-C | Amino alcohol derivatives | Requires acidic conditions |

Reduction pathways are stereospecific, preserving the (4R)-configuration in products .

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution to form esters, amides, or anhydrides:

| Reaction | Reagents | Products | Applications |

|---|---|---|---|

| Esterification | ROH, DCC | Alkyl/aryl esters | Prodrug synthesis |

| Amidation | NH₃, amines | Oxazolidine carboxamides | Antimicrobial agents |

Ring-Opening and Cleavage Reactions

The oxazolidine ring is susceptible to hydrolysis under acidic or basic conditions:

Base-Mediated Cleavage

Treatment with LiOH/H₂O₂ generates hydroxyamide intermediates (5 ) or carboxylates (4 ) via nucleophilic attack:

-

Key Data:

Acid-Catalyzed Hydrolysis

Strong acids (HCl, H₂SO₄) cleave the ring to yield serine derivatives:

Cycloaddition and Cross-Coupling

The compound participates in [3+2] cycloadditions with dipolarophiles (e.g., alkenes) to form fused heterocycles, though literature on this is limited.

Stereochemical Considerations

The (4R)-configuration critically influences reaction outcomes:

Scientific Research Applications

Scientific Research Applications of (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid

This compound is a heterocyclic compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique stereochemistry and functional groups confer distinct chemical and biological properties, making it a valuable building block and intermediate in various processes.

Chemistry

This compound serves as a versatile building block in synthesizing complex molecules and as a catalyst in various organic reactions.

Biology

This compound is used in studying enzyme mechanisms and as a probe for investigating biological pathways. It can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme, influencing biochemical pathways. It may also participate in signaling pathways by modulating the activity of key proteins and receptors.

Medicine

This compound has potential therapeutic applications , serving as an intermediate in synthesizing pharmaceutical agents. Specifically, multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds are important medical intermediates widely applied in medical chemistry . They can be used as intermediates for synthesizing antibacterial agents . Research has demonstrated several significant biological activities:

- Antibacterial Activity: It has potential as an antibacterial agent by inhibiting protein synthesis in bacterial ribosomes, making it effective against resistant strains.

- Antiviral Properties: Preliminary studies suggest that it may possess antiviral characteristics, although further research is needed to elucidate its efficacy against specific viruses.

- Anticancer Potential: Some studies have indicated that oxazolidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms.

Industry

The compound is utilized in the production of polymers, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism by which (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It may also participate in signaling pathways by modulating the activity of key proteins and receptors.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is . It features a five-membered ring containing both nitrogen and oxygen atoms, with a carboxylic acid functional group at the 4-position. The unique stereochemistry of this compound contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Research indicates that it can act as an enzyme inhibitor or activator, influencing various biochemical pathways. The compound can form hydrogen bonds with target proteins, leading to alterations in enzyme activity and subsequent effects on metabolic processes.

Key Mechanisms:

- Enzyme Interaction : It modulates the activity of key enzymes involved in metabolic pathways.

- Signaling Pathways : The compound participates in signaling cascades by affecting protein functions and receptor activities.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

- Antibacterial Activity : The compound has shown potential as an antibacterial agent by inhibiting protein synthesis in bacterial ribosomes, making it effective against resistant strains.

- Antiviral Properties : Preliminary studies suggest that it may possess antiviral characteristics, although further research is needed to elucidate its efficacy against specific viruses.

- Anticancer Potential : Some studies have indicated that oxazolidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms .

Research Findings

Recent studies have explored the biological effects and applications of this compound. Below are some notable findings:

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Antibacterial Case Study : A study assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth.

- Cancer Research : Investigations into its effects on cancer cell lines revealed that this compound could induce apoptosis through caspase activation pathways.

Q & A

Q. Methodological Answer :

- X-ray Crystallography : SHELX software refines crystal structures to resolve the (4R) configuration and hydrogen-bonding networks.

- NMR Spectroscopy : H-H NOESY identifies key spatial proximities (e.g., between C4-H and the oxazolidine oxygen).

- Circular Dichroism (CD) : Detects β-sheet or α-helix induction in peptides containing the compound.

- Molecular Dynamics (MD) Simulations : Predicts stability of constrained conformers in solvent environments .

Basic: What analytical methods are essential for characterizing this compound?

Q. Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm for purity assessment.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H] = 146.1 g/mol).

- NMR : H and C NMR in DMSO-d6 to assign peaks (e.g., C4-H at δ 4.2–4.5 ppm) .

Advanced: How does the (4R) configuration impact the design of peptidomimetics targeting enzyme active sites?

Methodological Answer :

The (4R) stereochemistry aligns the carboxylic acid group and oxazolidine oxygen into a spatial arrangement mimicking proline’s pyrrolidine ring. This facilitates:

- Hydrogen-bonding : Interaction with catalytic residues (e.g., serine proteases).

- Rigidity : Preorganization into bioactive conformations, reducing entropic penalties upon binding.

- SAR Studies : Systematic substitution at C4 or the oxazolidine ring (e.g., aryl groups) to enhance affinity, validated via isothermal titration calorimetry (ITC) .

Advanced: What strategies mitigate challenges in crystallizing peptides containing this compound?

Q. Methodological Answer :

- Crystal Screening : Sparse-matrix screens (e.g., Hampton Research) with PEG-based precipitants.

- Pseudoproline Dimers : Use the compound in dipeptide motifs (e.g., Fmoc-(4R)-Oxd-OH) to improve solubility and packing.

- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing.

- SHELX Refinement : Apply TWIN and HKLF5 commands to handle twinning or weak diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.